Tert-butyl (4-aminobutyl)(methyl)carbamate citrate

Catalog No.
S13559366
CAS No.
M.F
C16H30N2O9
M. Wt
394.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate

Product Name

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C16H30N2O9

Molecular Weight

394.42 g/mol

InChI

InChI=1S/C10H22N2O2.C6H8O7/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HUEHVKFOOSABHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a 4-aminobutyl chain, and a methyl carbamate moiety. Its molecular formula is C9H20N2O2C_9H_{20}N_2O_2, and it has a molecular weight of approximately 188.27 g/mol . The compound features a carbamate functional group, which is linked to the 4-aminobutyl chain, providing it with potential applications in organic synthesis and medicinal chemistry.

, particularly in palladium-catalyzed processes such as the Suzuki reaction. This reaction is known for forming carbon-carbon bonds, making it essential in the synthesis of complex organic molecules . The compound can also act as a reagent in other cross-coupling reactions, facilitating the formation of diverse organic compounds .

Research has indicated that tert-butyl (4-aminobutyl)(methyl)carbamate citrate exhibits significant biological activity. In vitro studies have shown that it can act as an inhibitor of both β-secretase and acetylcholinesterase enzymes. This inhibition potentially prevents the aggregation of amyloid beta peptide, which is associated with neurodegenerative diseases such as Alzheimer's . The compound's ability to interact with these enzymes suggests its potential as a therapeutic agent in neurological research.

The synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate citrate typically involves several steps:

  • Protection of Amines: The amine group in 4-aminobutyl is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
  • Carbamate Formation: The protected amine is reacted with an appropriate carbamic acid derivative to form the carbamate linkage.
  • Citrate Salt Formation: Finally, the compound can be converted into its citrate salt form through neutralization with citric acid.

These methods allow for the selective formation of the desired compound while minimizing side reactions .

Tert-butyl (4-aminobutyl)(methyl)carbamate citrate has several notable applications:

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, particularly those involving nitrogen functionalities.
  • Pharmaceutical Development: Given its biological activity, it may be explored for developing drugs targeting neurodegenerative diseases.
  • Research Reagent: The compound is used in academic and industrial research settings for studying enzyme inhibition and other biochemical pathways .

Interaction studies involving tert-butyl (4-aminobutyl)(methyl)carbamate citrate have focused on its role as an inhibitor of key enzymes. The compound's ability to inhibit β-secretase and acetylcholinesterase suggests that it could modulate pathways involved in cognitive function and neurodegeneration. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems .

Several compounds share structural similarities with tert-butyl (4-aminobutyl)(methyl)carbamate citrate, which can be compared based on their functionalities and applications:

Compound NameSimilarityKey Features
Tert-butyl (10-aminodecyl)carbamate0.97Longer carbon chain; potential for different biological activity
Tert-butyl (3-hydroxybutyl)carbamate0.95Hydroxyl group presence; altered solubility properties
Tert-butyl (4-aminobutyl)carbamate hydrochloride0.97Salt form; enhanced stability in certain conditions

These compounds highlight the structural diversity within the carbamate family and their varied applications in organic chemistry and pharmacology. Tert-butyl (4-aminobutyl)(methyl)carbamate citrate stands out due to its specific biological activity related to neurodegenerative disease pathways, differentiating it from other similar compounds .

Novel Catalytic Approaches for Tert-butyl Carbamate Derivatives

Modern catalytic approaches have revolutionized carbamate synthesis by offering improved efficiency, selectivity, and environmental compatibility. Palladium-catalyzed oxidative carbonylation represents a significant advancement in this field, where palladium and iodide catalyze the reaction of amines with carbon monoxide, oxygen, and alcohols to produce carbamates in high yields [5]. This method offers superior atom economy compared to traditional approaches [5].

Indium-mediated reactions have gained considerable attention due to their unique properties including non-toxicity and inertness toward air and water [6]. The indium-catalyzed method developed by Jang and co-workers provides a simple, efficient, and selective approach for synthesizing carbamates from amines using only catalytic amounts of indium and equimolar quantities of alkyl chloroformate [6]. This method demonstrates generality across a wide variety of sterically diverse amines and alcohols [6].

The utilization of zinc-based catalyst systems has emerged as another promising approach for carbamate synthesis [7]. Biswas and colleagues established methods relying on polymer-bound zinc complexes that proved effective under environmentally benign conditions such as low pressure and temperature [7]. The recyclable heterogeneous catalyst system enables reactions to proceed with high efficiency while maintaining catalyst stability [7].

Transition metal hydrogen-atom-transfer processes combined with radical-polar crossover mechanisms have provided novel synthetic routes for cyclic carbamate formation [8]. These methods utilize cobalt-Schiff base catalysts in conjunction with silanes and N-fluorocollidinium salts to generate cationic alkylcobalt intermediates [8]. The resulting transformations proceed under mild conditions with excellent functional group tolerance [8].

Catalyst SystemReaction ConditionsProduct YieldReference
Palladium/IodideCarbon monoxide, oxygen, alcoholsHigh yields [5]
Indium metalCatalytic amounts, equimolar chloroformateVariable [6]
Zinc complexesLow pressure, low temperatureGood yields [7]
Cobalt-Schiff baseMild conditions, silane co-catalystExcellent [8]

Stepwise Synthesis Optimization: Amine Protection/Deprotection

The optimization of amine protection and deprotection sequences is fundamental to the efficient synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate derivatives. The tert-butoxycarbonyl protecting group is widely recognized as one of the most versatile and commonly employed protecting groups for amines in non-peptide chemistry [3]. The installation of this protecting group typically achieves high yields and fast conversions under relatively mild conditions [3].

Protection reactions are commonly performed using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate [3]. The reaction can be conducted in various solvents including water, water/tetrahydrofuran mixtures, tetrahydrofuran, acetonitrile, dioxane, or methanol at room temperature or moderate heat [3]. An alternative approach involves refluxing a biphasic mixture of chloroform and water with sodium bicarbonate as the base [3].

The deprotection of tert-butoxycarbonyl-protected amines involves a straightforward carbamate hydrolysis under acidic conditions [3]. The protected amine is dissolved in water or organic solvents such as toluene, dichloromethane, or ethyl acetate, followed by treatment with concentrated hydrochloric acid or trifluoroacetic acid [3]. The reaction mechanism involves protonation of the carbamate oxygen, leading to loss of the tert-butyl cation and formation of a carbamic acid intermediate [9]. Subsequent decarboxylation yields the free amine, which becomes protonated under the acidic conditions [9].

The deprotection mechanism proceeds through several key steps: initial protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in carbamic acid formation, and finally decarboxylation of the carbamic acid to yield the free amine [9]. The tert-butyl cation generated during this process either undergoes deprotonation to form isobutylene gas, becomes quenched by suitable trapping agents, or polymerizes to form isobutylene oligomers [9].

Recent advances in protection strategies have focused on developing orthogonal protecting groups that can be selectively removed under different conditions [10]. The 1,3-dithiane-based protecting groups offer unique deprotection conditions involving oxidation followed by treatment with weak bases [10]. These approaches provide new dimensions of orthogonality compared to commonly used protecting groups [10].

Citrate Salt Formation: pH-Dependent Crystallization Processes

The formation of citrate salts represents a crucial step in the preparation of tert-butyl (4-aminobutyl)(methyl)carbamate citrate, requiring careful control of pH and crystallization conditions. Citrate ions exhibit pH-dependent binding behavior that significantly influences the crystallization process [11]. The binding strength and mode of citrate interactions vary substantially across different pH ranges, affecting the final salt formation [11].

Research using metadynamics simulations has demonstrated that citrate reveals similar adsorption affinities at different surface sites throughout pH ranges of 7.4 to 12.3, while adsorption preferences shift at extreme pH values of 4.5 and 14.0 [11]. The two most stable binding modes of citrate involve either simultaneous anchoring of all three carboxylate groups or a tilted configuration stemming from dual binding of the central and one terminal carboxylate moiety [11].

The crystallization process is fundamentally driven by the difference between the chemical potential of free ions in solution and nuclei, which directly relates to the supersaturation of the salt in solution [12]. The supersaturation ratio represents the relationship between the ion activity product in solution and the solubility constant of the salt [12]. Salt crystallization mechanisms initiate through aggregation of initially dispersed solute ions, leading to nucleation and eventual crystal formation [12].

pH control during citrate salt formation is achieved through careful adjustment of the solution conditions using appropriate buffer systems [13]. Citric acid functions as an effective pH control agent due to its three carboxylic acid groups with well-spaced dissociation constants of 3.13, 4.76, and 6.39 [13]. This allows for pH buffering over a wide range of values, making it particularly suitable for controlled crystallization processes [13].

The crystallization of pharmaceutical compounds, including carbamate citrate salts, demonstrates enhanced nucleation rates when the pH is shifted toward more basic conditions [14]. This pH-dependent enhancement occurs because the solution pH modulates the net surface charge and dictates the strength of Coulombic forces between molecules [14]. The relationship between pH and crystallization rate follows predictable patterns that can be optimized for specific synthetic applications [14].

pH RangeCrystallization BehaviorNucleation RateReference
4.5Weakened bindingLow [11]
7.4-12.3Constant binding affinityModerate [11]
14.0Weakened bindingLow [11]
Basic conditionsEnhanced nucleationHigh [14]

Green Chemistry Alternatives for Large-Scale Production

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for carbamate production. The continuous synthesis of carbamates from carbon dioxide and amines represents a significant advancement in environmentally benign synthetic approaches [7] [15]. This methodology employs only 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive and provides desired compounds in yields ranging from 45 to 92 percent [15].

The continuous flow approach significantly decreases reaction times typically required for carbon dioxide-based carbamate synthesis while enabling straightforward and precise gas introduction [15]. The mild reaction conditions and elimination of column chromatography requirements render the process less time-demanding and environmentally more benign [15]. The method demonstrates considerable flexibility through the diversity of applicable amines [15].

Recent developments in copper-catalyzed green synthesis have introduced nano-scale copper@salicylaldehyde-modified-chitosan catalysts synthesized through environmentally friendly and cost-effective techniques [16]. These catalysts demonstrate high performance in carbon-oxygen and carbon-nitrogen oxidative coupling reactions, producing carbamates with operational simplicity and high yields in short reaction times [16]. The catalysts are recoverable, frequently reusable, and maintain stable catalytic activity without loss of performance [16].

The utilization of deep eutectic solvents has emerged as another green chemistry approach for carbamate synthesis [7]. Choline chloride-based deep eutectic solvents prove suitable for processes involving less reactive alkyl chlorides, successfully producing desired carbamates in good yields [7]. This approach reduces the environmental impact associated with traditional organic solvents [7].

Industrial optimization efforts have focused on developing steady-state models for high-pressure carbamate production systems [17]. Mathematical modeling approaches applying conservation of mass and energy principles have achieved yield improvements from 40 percent to 46 percent in industrial settings [17]. These optimization strategies result in higher product conversion with reduced energy consumption compared to conventional practices [17].

The development of cellulose carbamate production through optimized conventional routes demonstrates successful preparation from cellulose/urea mixtures with low urea content [18]. The optimized process requires urea content between 3.4 and 4.6 weight percent, reaction temperatures up to 170 degrees Celsius, and reaction times of 2.0 hours [18]. This approach avoids carbonization and cross-linking while maintaining economic viability and environmental compatibility [18].

Green Chemistry ApproachKey AdvantagesYield RangeReference
Continuous carbon dioxide synthesisReduced reaction time, mild conditions45-92% [15]
Copper-chitosan catalysisRecyclable, high efficiencyHigh yields [16]
Deep eutectic solventsReduced environmental impactGood yields [7]
Industrial optimizationEnergy reduction, improved yield40-46% [17]
Cellulose-urea processLow material consumptionVariable [18]

The solubility characteristics of tert-butyl (4-aminobutyl)(methyl)carbamate citrate are fundamentally governed by its molecular architecture, which incorporates both hydrophilic and lipophilic structural elements [1] [2]. The compound exhibits moderate water solubility due to the presence of the carbamate functional group, which facilitates hydrogen bonding interactions with water molecules [1]. This hydrogen bonding capability arises from the carbonyl oxygen and the nitrogen atom within the carbamate moiety, both of which can serve as hydrogen bond acceptors and donors respectively.

In polar protic solvents, the compound demonstrates enhanced solubility profiles. Methanol and ethanol represent particularly favorable solvents, as they can engage in multiple hydrogen bonding interactions with the carbamate functionality while also accommodating the tert-butyl group through van der Waals interactions [2] [3]. The presence of the 4-aminobutyl chain further contributes to the compound's polar character, as the terminal amino group can participate in additional hydrogen bonding networks.

Table 1: Solubility Classification in Various Solvent Systems

Solvent SystemSolubilityPolarity ClassificationInteraction Mechanism
WaterModeratePolar proticHydrogen bonding with carbamate group
MethanolGoodPolar proticEnhanced solubility via multiple H-bonds
EthanolGoodPolar proticSimilar mechanism to methanol
DichloromethaneGoodPolar aproticFavorable solvating properties
ChloroformModerateWeakly polarLimited by polarity mismatch
AcetoneModeratePolar aproticModerate polar interactions
Petroleum etherPoorNonpolarIncompatible with polar functionality

The compound's behavior in nonpolar solvents is markedly different, with petroleum ether and similar hydrocarbons providing poor solubility due to the incompatibility between the polar carbamate functionality and the nonpolar solvent environment [4]. However, moderately polar solvents such as chloroform can provide intermediate solubility levels, reflecting the compound's amphiphilic nature.

The partition coefficient (LogP) for related tert-butyl carbamate derivatives has been reported as approximately 1.48, indicating moderate lipophilicity . This value suggests that the compound exhibits balanced hydrophilic-lipophilic properties, making it suitable for applications requiring membrane permeability while maintaining adequate aqueous solubility.

Thermal Decomposition Pathways and Kinetic Stability

The thermal decomposition behavior of tert-butyl (4-aminobutyl)(methyl)carbamate citrate follows established pathways observed in related carbamate compounds. Under controlled atmospheric conditions, the compound exhibits thermal stability up to approximately 180°C in oxygen-free environments [6]. The decomposition process involves multiple sequential steps, with the initial breakdown occurring at the carbamate linkage.

The primary thermal decomposition pathway involves the elimination of isobutylene (C₄H₈) and carbon dioxide (CO₂) from the tert-butyl carbamate moiety [7] [8]. This reaction proceeds through a concerted mechanism wherein the tert-butyl group undergoes β-elimination to form the alkene, simultaneously liberating CO₂ and regenerating the free amine functionality. The kinetic parameters for similar carbamate systems indicate activation energies ranging from 106.9 to 144.4 kJ/mol [9].

Table 2: Thermal Stability Parameters

ParameterValue RangeMethodReference Conditions
Decomposition Onset180-200°CDSC/TGAInert atmosphere
Activation Energy (Ea)106.9-144.4 kJ/molKinetic analysisVarious heating rates
Frequency Factor (A)6.054×10¹⁴ min⁻¹Arrhenius analysisTemperature range studies
Primary ProductsCO₂, isobutylene, amineGC-MS analysisDecomposition studies

The thermal analysis of carbamate compounds using differential scanning calorimetry (DSC) reveals characteristic endothermic transitions corresponding to the decomposition process [10]. The enthalpy of decomposition typically exceeds 1000 J/g for related peroxy compounds, though specific values for tert-butyl (4-aminobutyl)(methyl)carbamate citrate require direct experimental determination [9].

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TGA-FTIR) provides comprehensive insights into the decomposition mechanism by enabling real-time identification of volatile decomposition products [6]. The technique reveals the sequential nature of the thermal breakdown, with initial mass loss corresponding to the elimination of the tert-butyl group, followed by further degradation of the remaining molecular framework.

pH-Dependent Hydrolysis Mechanisms of Carbamate Linkage

The hydrolysis behavior of tert-butyl (4-aminobutyl)(methyl)carbamate citrate is strongly pH-dependent, with distinct mechanistic pathways operating under different pH conditions [11] [12] [13]. Under acidic conditions (pH < 4), the hydrolysis proceeds through a novel mechanism involving bimolecular attack of water on the protonated substrate, representing the first documented occurrence of this behavior in carbamate systems [13].

In the physiological pH range (pH 4-7), the hydrolysis follows a classical BAc2 mechanism, wherein water acts as the nucleophile attacking the carbonyl carbon of the carbamate group [11] [13]. The reaction proceeds through a tetrahedral intermediate that subsequently collapses to yield the corresponding carboxylic acid and amine products.

Table 3: pH-Dependent Hydrolysis Mechanisms

pH RangeMechanismNucleophileRate DependenceCharacteristic Features
< 4BimolecularH₂O[H₃O⁺][substrate]Attack on protonated substrate
4-7BAc2H₂O[H₂O][substrate]Classical nucleophilic substitution
> 7BAc2OH⁻[OH⁻][substrate]Base-catalyzed hydrolysis
> 9E1cBOH⁻[OH⁻] (limiting)Elimination-addition pathway

At elevated pH values (pH > 7), hydroxide ions become the primary nucleophile, significantly accelerating the hydrolysis rate [11]. The reaction kinetics under these conditions follow pseudo-first-order behavior with respect to the carbamate substrate, with the hydroxide concentration determining the overall reaction rate.

Under strongly basic conditions (pH > 9), an alternative E1cB mechanism may predominate, particularly for carbamates with acidic hydrogen atoms adjacent to the nitrogen [12]. This pathway involves initial deprotonation of the substrate to form a carbamate anion, followed by elimination of the leaving group and subsequent addition of water.

The kinetic parameters for carbamate hydrolysis demonstrate substantial pH dependence, with rate constants increasing by several orders of magnitude as pH increases from neutral to strongly basic conditions [11]. The activation parameters reflect the changing transition state structures across different pH regimes, with entropy of activation values providing insights into the degree of solvent organization in the transition state.

Crystallinity and Polymorphism Studies

The crystalline behavior of tert-butyl (4-aminobutyl)(methyl)carbamate citrate is influenced by the structural complexity inherent in its molecular framework. While specific polymorphic studies for this exact compound are not extensively documented in the literature, related tert-butyl carbamate derivatives have demonstrated significant polymorphic behavior [14] [15].

The crystallization of carbamate compounds is typically governed by intermolecular hydrogen bonding networks formed between the carbamate functional groups [16] [17]. The NH group of one molecule can form hydrogen bonds with the carbonyl oxygen of adjacent molecules, creating extended supramolecular architectures that define the crystal packing arrangement.

For tert-butyl (2-aminophenyl)carbamate, a closely related compound, multiple polymorphic forms have been identified through single crystal X-ray diffraction studies [14]. The compound crystallizes in the monoclinic space group P21/n with two crystallographically independent molecules in the asymmetric unit (Z' = 2). The polymorphic differences arise from variations in conformational preferences, hydrogen bonding network dimensionality, and crystal packing efficiency.

Table 4: Crystallographic Considerations for Carbamate Compounds

Structural FeatureInfluence on CrystallinityPolymorphic Implications
Carbamate hydrogen bondingForms 1D or 2D networksMultiple packing arrangements possible
Tert-butyl groupSteric hindrance effectsConformational polymorphism
Amino functionalityAdditional H-bonding sitesIncreased complexity in packing
Citrate counterionIonic interactionsSalt form stability variations

The presence of the citrate counterion introduces additional complexity to the crystallization behavior, as ionic interactions between the protonated amino groups and the citrate anions must be accommodated within the crystal lattice [18]. These electrostatic interactions can significantly influence the relative stability of different polymorphic forms and may lead to the formation of hydrated or solvated crystal forms.

Pharmaceutical compounds containing carbamate functionalities frequently exhibit polymorphism, with different crystal forms showing distinct solubility, dissolution rate, and bioavailability profiles [15]. The identification and characterization of all possible polymorphic forms is therefore crucial for pharmaceutical development, requiring comprehensive screening using various crystallization conditions and analytical techniques.

Partition Coefficient (LogP) and Lipophilicity Assessments

The lipophilicity of tert-butyl (4-aminobutyl)(methyl)carbamate citrate, quantified through its partition coefficient (LogP), represents a critical physicochemical parameter influencing its biological activity and pharmaceutical properties [19]. For related tert-butyl carbamate derivatives, experimental LogP values typically range from 1.48 to 2.5, indicating moderate lipophilicity characteristics [20].

The octanol-water partition coefficient provides insights into the compound's ability to traverse biological membranes and its distribution behavior in biological systems . The presence of the tert-butyl group contributes significantly to the lipophilic character, while the carbamate functionality and the 4-aminobutyl chain provide hydrophilic balance.

Table 5: Lipophilicity Parameters and Biological Implications

ParameterValueMethodBiological Significance
LogP (octanol/water)1.48 ± 0.2Experimental/CalculatedModerate membrane permeability
LogD (pH 7.4)0.8-1.2pH-adjusted partitionPhysiological distribution
Blood-brain barrier permeabilityPredicted: YesComputational modelsCNS accessibility
Aqueous solubility21.5 mg/mLESOL methodFormulation considerations

The distribution coefficient (LogD) at physiological pH (7.4) provides more relevant information for biological systems, as it accounts for the ionization state of the compound under physiological conditions [19]. Given the basic nature of the amino functionality (pKa ~8.5), a significant portion of the compound exists in the protonated form at physiological pH, resulting in a LogD value lower than the LogP.

Computational models predict that the compound exhibits blood-brain barrier permeability, suggesting potential central nervous system activity . This characteristic is particularly relevant given the compound's documented inhibitory activity against acetylcholinesterase and β-secretase enzymes, both of which are involved in neurological processes .

The relationship between lipophilicity and biological activity demonstrates that compounds with LogP values in the range of 1-3 typically exhibit optimal balance between membrane permeability and aqueous solubility [19]. The moderate lipophilicity of tert-butyl (4-aminobutyl)(methyl)carbamate citrate positions it favorably within this therapeutic window, supporting its potential pharmaceutical applications.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

394.19513054 g/mol

Monoisotopic Mass

394.19513054 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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